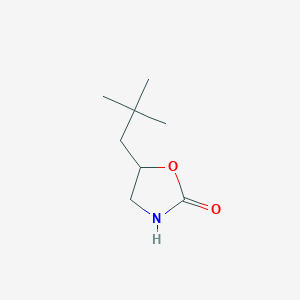

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one: is an organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a 2,2-dimethylpropyl substituent at the 5-position. Its unique structure imparts specific chemical properties and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids. These reactions often lead to the formation of N-oxides.

Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of amines.

Substitution: : The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring can be opened or modified by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4); usually performed in anhydrous ether or tetrahydrofuran (THF).

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Various substituted oxazolidinones or ring-opened products.

Wissenschaftliche Forschungsanwendungen

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones. This binding interferes with the formation of the initiation complex, thereby preventing the translation process and leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.

Uniqueness

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one is unique due to its specific substituent at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones.

Biologische Aktivität

5-(2,2-Dimethylpropyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

This compound is characterized by its oxazolidinone ring structure, which plays a crucial role in its biological activity. The presence of a dimethylpropyl substituent at the 5-position enhances its chemical reactivity and influences its pharmacological properties.

The primary mechanism of action for this compound involves inhibition of protein synthesis in bacteria. This is achieved through binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid. This binding disrupts the formation of the initiation complex necessary for translation, ultimately leading to bacterial cell death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structural similarity to known antibiotics suggests potential effectiveness against various Gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of resistant strains, making it a candidate for further development as an antibiotic agent .

Anticancer Potential

Recent studies have explored the anticancer activity of oxazolidinone derivatives. For instance, derivatives similar to this compound have been evaluated for their effects on cancer cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by increasing reactive oxygen species (ROS) production and disrupting mitochondrial function . The following table summarizes key findings from these studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| OI | MCF-7 | 17.66 | Apoptosis via ROS increase |

| OI | HeLa | 31.10 | Cell cycle arrest at G1 phase |

Case Studies and Research Findings

A study published in PubChem highlighted that various oxazolidinone derivatives exhibit a range of cytotoxic effects on human tumor cell lines. Notably, specific derivatives were found to significantly reduce cell viability without affecting non-tumorigenic cells, indicating selective toxicity towards cancer cells .

Another investigation into the contribution of the oxazolidinone framework revealed that modifications at the C5 position could enhance anticancer efficacy while minimizing resistance development seen in traditional antibiotics .

Eigenschaften

IUPAC Name |

5-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-9-7(10)11-6/h6H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITDQYHNAWOLCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CNC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.